An In-depth Technical Guide to the Fundamental Properties of 1-Bromo-1-propene
An In-depth Technical Guide to the Fundamental Properties of 1-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-propene (C₃H₅Br) is a halogenated alkene that serves as a versatile synthetic intermediate in organic chemistry. It exists as two geometric isomers, (Z)-1-bromo-1-propene (cis) and (E)-1-bromo-1-propene (trans), each possessing distinct physical and spectral properties. Its utility in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules stems from the reactivity of its carbon-carbon double bond and the carbon-bromine bond. This guide provides a comprehensive overview of its core chemical properties, spectral data, and key experimental protocols relevant to its synthesis and application.
Core Chemical and Physical Properties
1-Bromo-1-propene is a flammable, colorless liquid. As with many haloalkenes, it is often supplied with a stabilizer, such as copper, to inhibit decomposition. The distinct stereochemistry of the cis and trans isomers leads to notable differences in their physical properties, which are summarized below.
Table 1: Physical and Chemical Properties of 1-Bromo-1-propene Isomers
| Property | (Z)-Isomer (cis) | (E)-Isomer (trans) | Mixture | Reference(s) |
| CAS Number | 590-13-6 | 590-15-8 | 590-14-7 | [1][2] |
| Molecular Formula | C₃H₅Br | C₃H₅Br | C₃H₅Br | [2] |
| Molecular Weight | 120.98 g/mol | 120.98 g/mol | 120.98 g/mol | [2] |
| Boiling Point | 58 °C | 64-65 °C | 58-63 °C | [1][3] |
| Melting Point | -113 °C | -77 °C | -116 °C | [2] |
| Density | 1.423 g/mL at 25 °C | 1.408 g/mL at 25 °C | 1.413 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.4545 | 1.453 | 1.4538 | [1][3] |
| Flash Point | < -30 °C | 4 °C (closed cup) | 4 °C (closed cup) | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of 1-bromo-1-propene and its isomers. The following tables summarize key spectral data.
Table 2: ¹H NMR Spectroscopic Data (300 MHz)
| Isomer | Solvent | δ CH₃ (ppm) | δ =CHBr (ppm) | δ =CH- (ppm) | Coupling Constants (Hz) | Reference(s) |
| cis | Acetone | 1.72 (dd) | 6.28 (dq) | 6.23 (dq) | J(H,H)=6.9, J(H,CH₃)=-1.8, J(H,CH₃)=6.6 | [4][5] |
| cis | Benzene | 1.47 (dd) | 5.84 (dq) | 5.66 (dq) | J(H,H)=7.0, J(H,CH₃)=-1.6, J(H,CH₃)=6.5 | [5] |
| trans | Acetone | 1.68 (dd) | 6.16 (dq) | 6.18 (dq) | J(H,H)=13.3, J(H,CH₃)=-1.8, J(H,CH₃)=7.0 | [3] |
| trans | Benzene | 1.19 (dd) | 5.65 (dq) | 5.86 (dq) | J(H,H)=13.4, J(H,CH₃)=-1.7, J(H,CH₃)=7.3 | [3] |
Table 3: ¹³C NMR and Mass Spectrometry Data
| Isomer | Property | Data | Reference(s) |
| cis | ¹³C NMR | Specific peak data is available in spectral databases. | [4] |
| trans | ¹³C NMR | Specific peak data is available in spectral databases. | [3] |
| Mixture | Mass Spec (EI) | Molecular Ion (M⁺): m/z 120 and 122 (due to ⁷⁹Br and ⁸¹Br isotopes). Major Fragments: m/z 41 (C₃H₅⁺, allyl cation), m/z 39. | [6][7] |
Table 4: Infrared (IR) Spectroscopy Data
| Bond | Vibration Type | Characteristic Absorption (cm⁻¹) | Notes | Reference(s) |
| =C-H | Stretch | ~3080 | Appears just above the C-H alkane region. | [8] |
| C-H (alkyl) | Stretch | 2850-3000 | Typical for sp³ C-H bonds. | [5][8] |
| C=C | Stretch | 1640-1680 | Moderate intensity band. | [8] |
| C-Br | Stretch | 550-750 | Strong absorption in the fingerprint region. | [5] |
Experimental Protocols
Synthesis of 1-Bromo-1-propene via Dehydrobromination of 1,2-Dibromopropane
This protocol describes a common method for synthesizing a mixture of (Z)- and (E)-1-bromo-1-propene from its dibrominated precursor.
Reaction Principle: The dehydrobromination of 1,2-dibromopropane proceeds via an E2 (elimination, bimolecular) mechanism. A strong base abstracts a proton, and a bromide ion is expelled in a concerted step to form the vinylic halide product.[9]
Materials:
-
1,2-Dibromopropane
-
Potassium hydroxide (KOH) or Sodium Amide (NaNH₂)
-
Anhydrous diethyl ether or liquid ammonia
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend one equivalent of a strong base (e.g., NaNH₂) in a suitable anhydrous solvent (e.g., diethyl ether or liquid ammonia).[9]
-
Cool the suspension to an appropriate temperature (e.g., -33 °C for liquid ammonia).[9]
-
Slowly add a solution of one equivalent of 1,2-dibromopropane dissolved in the same solvent to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to stir for several hours while monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of water or an aqueous solution of ammonium chloride.[9]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate.[9]
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The resulting crude product, a mixture of cis and trans 1-bromo-1-propene, can be purified by fractional distillation.[9]
Protocol: In Situ Generation of 1-Propynyllithium
1-Bromo-1-propene is a key precursor for generating 1-propynyllithium, a valuable C3 building block. This procedure details its formation and subsequent reaction.
Reaction Principle: Two equivalents of n-butyllithium (n-BuLi) react with 1-bromo-1-propene. The first equivalent performs a lithium-halogen exchange, which is followed by the elimination of LiBr to form propyne. The second equivalent of n-BuLi then deprotonates the terminal alkyne to yield 1-propynyllithium.
Materials:
-
(Z/E)-1-Bromo-1-propene (distilled prior to use, bp 58-62 °C)
-
n-Butyllithium (n-BuLi) in hexanes (titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Electrophile (e.g., an aldehyde or ketone)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Set up a dry, two-necked flask flushed with argon, equipped with a magnetic stir bar and an addition funnel.
-
Charge the flask with the distilled (Z/E)-1-bromo-1-propene (1.0 eq) dissolved in anhydrous THF.
-
Cool the flask to -78 °C using a dry ice-acetone bath.
-
Slowly add n-BuLi (2.0 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition, stir the resulting solution at -78 °C for an additional hour to ensure complete formation of 1-propynyllithium.
-
The in situ generated 1-propynyllithium is now ready for reaction. Slowly add a solution of the desired electrophile in anhydrous THF to the reaction mixture at -78 °C.
-
After the addition of the electrophile, allow the reaction to proceed at -78 °C, monitoring by TLC for the consumption of the starting material.
-
Work-up involves quenching the reaction with a saturated aqueous solution of ammonium chloride, extraction with an organic solvent, drying, and purification of the final product, typically by column chromatography.
Key Reactions and Workflows
The following diagrams illustrate critical experimental workflows and reaction mechanisms involving 1-bromo-1-propene.
Caption: General experimental workflow for the synthesis of 1-bromo-1-propene.
Caption: Reaction pathway for the formation and use of 1-propynyllithium.
References
- 1. cis-1-Bromo-1-propene | C3H5Br | CID 643834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-BROMO-1-PROPENE(590-15-8) 13C NMR spectrum [chemicalbook.com]
- 4. CIS-1-BROMO-1-PROPENE(590-13-6) 13C NMR [m.chemicalbook.com]
- 5. C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1-Propene, 1-bromo- [webbook.nist.gov]
- 7. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. benchchem.com [benchchem.com]
